molecular formula C13H13BO3 B115050 3-Benzyloxyphenylboronic acid CAS No. 156682-54-1

3-Benzyloxyphenylboronic acid

Cat. No.: B115050
CAS No.: 156682-54-1
M. Wt: 228.05 g/mol
InChI Key: WIJNYNBSPQMJGO-UHFFFAOYSA-N
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Description

3-Benzyloxybenzeneboronic acid is an organic compound with the molecular formula C₁₃H₁₃BO₃. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a benzyloxy group at the meta position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzyloxybenzeneboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-benzyloxybromobenzene with a boron-containing reagent such as triisopropyl borate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at low temperatures, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: Industrial production of 3-benzyloxybenzeneboronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxybenzeneboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Borane or boronate esters.

Scientific Research Applications

3-Benzyloxybenzeneboronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the benzyloxy group, making it less sterically hindered and more reactive in certain reactions.

    4-Benzyloxybenzeneboronic Acid: The benzyloxy group is at the para position, which can influence the electronic properties and reactivity of the compound.

    2-Benzyloxybenzeneboronic Acid: The benzyloxy group is at the ortho position, leading to different steric and electronic effects compared to the meta-substituted 3-benzyloxybenzeneboronic acid.

Uniqueness: 3-Benzyloxybenzeneboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The meta-substitution provides a balance between steric hindrance and electronic effects, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(3-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJNYNBSPQMJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370204
Record name 3-Benzyloxybenzeneboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156682-54-1
Record name 3-Benzyloxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156682-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxybenzeneboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzyloxy-phenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study mentions that 3-Benzyloxyphenylboronic acid shows significant interaction with specific amino acids in insulin. Could you elaborate on which amino acids are involved and the nature of this interaction?

A1: The research highlights that this compound exhibits significant interaction with Glu21 and His5 residues of the insulin molecule []. While the specific nature of the interaction isn't explicitly detailed in the abstract, boronic acids are known for their ability to reversibly bind with diols, such as those found in the side chains of certain amino acids. This suggests that this compound likely forms a complex with these specific residues, potentially influencing insulin's structure or activity. Further investigation would be needed to elucidate the exact binding mechanism and its implications.

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